molecular formula C11H8Cl2N2O2 B8811248 2,5-Dichloro-4-(4-methoxyphenoxy)pyrimidine

2,5-Dichloro-4-(4-methoxyphenoxy)pyrimidine

Cat. No. B8811248
M. Wt: 271.10 g/mol
InChI Key: PSULVBOJNWUWNH-UHFFFAOYSA-N
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Patent
US07153964B2

Procedure details

A solution of 2,4,5-trichloropyrimidine (1.0 g, 5.4 mmol) and 4-methoxyphenol (0.64 g, 5.2 mmol) in NMP (2.5 ml) was treated with anhydrous potassium carbonate (1.65 g, 12 mmol). The reaction mixture was allowed to stir at ambient temperature for 18 hours. The reaction was partitioned between water and ethyl acetate. The organic layer was evaporated and the residue purified by column chromatography eluting with 10% ethyl acetate in isohexane to afford a solid product (1.33 g, 90%). NMR: 3.78 (s, 3H), 7.00 (d, 2H), 7.20 (d, 2H), 8.77 (s, 1H); MS (M+H)+271, 273.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Cl:9])=[CH:4][N:3]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>CN1C(=O)CCC1>[Cl:1][C:2]1[N:7]=[C:6]([O:18][C:15]2[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)[C:5]([Cl:9])=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)Cl
Name
Quantity
0.64 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
1.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography
WASH
Type
WASH
Details
eluting with 10% ethyl acetate in isohexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)OC1=CC=C(C=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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